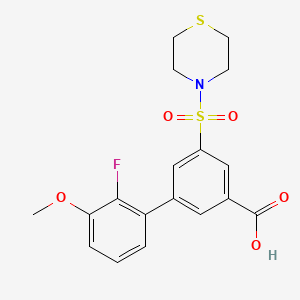![molecular formula C19H28N4O3 B5468830 N~4~-[4-(acetylamino)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide](/img/structure/B5468830.png)
N~4~-[4-(acetylamino)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-[4-(acetylamino)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound with a unique structure that includes both piperidine and acetylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(acetylamino)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving diethylamine and a suitable diacid chloride.
Introduction of the Acetylamino Group: The acetylamino group is introduced through an acetylation reaction, where aniline is reacted with acetic anhydride.
Coupling Reactions: The final step involves coupling the acetylamino-substituted phenyl group with the piperidine ring using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N~4~-[4-(acetylamino)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or anilines.
科学研究应用
N~4~-[4-(acetylamino)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules.
作用机制
The mechanism of action of N4-[4-(acetylamino)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[4-(acetylamino)phenyl]-4-pentenamide
- N-(4-(acetylamino)phenyl)-4-(phenoxymethyl)benzamide
- N-(4-(acetylamino)phenyl)-4-(phenoxymethyl)benzamide
Uniqueness
N~4~-[4-(acetylamino)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its combination of a piperidine ring and an acetylamino-substituted phenyl group. This structural feature imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the piperidine ring can enhance the compound’s ability to cross biological membranes, making it more effective in certain applications.
属性
IUPAC Name |
4-N-(4-acetamidophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-4-22(5-2)19(26)23-12-10-15(11-13-23)18(25)21-17-8-6-16(7-9-17)20-14(3)24/h6-9,15H,4-5,10-13H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHGMOKHUQIUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tryptophan, N(alpha)-[4-nitrobenzoyl]-](/img/structure/B5468747.png)
![3-{2-oxo-2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy}pyridine](/img/structure/B5468749.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5468761.png)
![2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B5468762.png)

![3-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5468789.png)
![1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride](/img/structure/B5468790.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5468794.png)
![2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B5468796.png)
![N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5468804.png)
![3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHOXYBENZOYL)-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5468809.png)
![1-methyl-N-[(Z)-thiophen-2-ylmethylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5468811.png)
![6-[(diethylamino)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5468817.png)

